molecular formula C19H19BrN4OS B12473702 N-(4-bromophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide

N-(4-bromophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide

Cat. No.: B12473702
M. Wt: 431.4 g/mol
InChI Key: AQGSLOSITGQXMT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide is a synthetic organic compound that features a bromophenyl group, a triazole ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable nucleophile.

    Coupling of the Triazole and Bromophenyl Groups: The triazole and bromophenyl groups are coupled using a thiol-based linker, such as thiourea, under basic conditions.

    Formation of the Butanamide Backbone: The final step involves the formation of the butanamide backbone through an amidation reaction using butanoyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Pharmaceuticals: It is explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular uptake mechanisms.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, NF-κB pathway, or PI3K/Akt pathway, leading to changes in cellular functions such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide
  • N-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide
  • N-(4-methylphenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide

Uniqueness

N-(4-bromophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C19H19BrN4OS

Molecular Weight

431.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide

InChI

InChI=1S/C19H19BrN4OS/c1-3-16(18(25)21-15-11-9-14(20)10-12-15)26-19-23-22-17(24(19)2)13-7-5-4-6-8-13/h4-12,16H,3H2,1-2H3,(H,21,25)

InChI Key

AQGSLOSITGQXMT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=NN=C(N2C)C3=CC=CC=C3

Origin of Product

United States

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